Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from 3,5-dimethoxybenzaldehyde
Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from 3,5-dimethoxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Introduction: The Strategic Value of a Versatile Intermediate
In the landscape of organic synthesis, the strategic construction of molecular scaffolds is paramount. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a substituted β-nitrostyrene, represents a highly valuable and versatile intermediate for drug development and materials science professionals. The power of this molecule lies in the synthetic potential of the conjugated nitroalkene moiety. This functional group is a potent Michael acceptor and can be readily transformed into a variety of other critical functionalities, including amines, ketones, and oximes, making it a gateway to a diverse range of more complex molecular targets.
This guide provides a comprehensive overview of the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from 3,5-dimethoxybenzaldehyde. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction, followed by in-situ dehydration.[1] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical process parameters that ensure a successful and high-yielding synthesis.
Reaction Mechanism: A Tale of Condensation and Elimination
The synthesis proceeds via a two-stage sequence within a single pot: a base-catalyzed nitroaldol (Henry) reaction followed by dehydration to yield the final conjugated system.[2][3]
Stage 1: The Henry (Nitroaldol) Reaction
The Henry reaction is the nucleophilic addition of a nitroalkane to a carbonyl compound, analogous to the well-known aldol reaction.[1][4]
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Deprotonation and Nitronate Formation : The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The pKa of these protons is approximately 10-17, making them accessible to moderately basic catalysts.[1][2] This deprotonation generates a resonance-stabilized nitronate anion, a potent carbon-based nucleophile.[2][4]
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Nucleophilic Attack : The nitronate anion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and creates a tetrahedral β-nitro alkoxide intermediate.[2][5]
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Protonation : The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst, to yield a β-nitro alcohol.[1][4]
Stage 2: Dehydration to the Nitroalkene
For aromatic aldehydes like 3,5-dimethoxybenzaldehyde, the intermediate β-nitro alcohol is often prone to elimination of water.[3][5] This dehydration step is thermodynamically driven by the formation of a highly stable, conjugated π-system that extends across the benzene ring, the vinyl group, and the nitro group. The reaction conditions, particularly elevated temperatures, facilitate this elimination, directly yielding the desired 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Workflow Visualization
Caption: Reaction workflow for the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Quantitative Data and Reagent Summary
The following table outlines the stoichiometry for a representative laboratory-scale synthesis. Molar equivalents are based on the limiting reagent, 3,5-dimethoxybenzaldehyde.
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 30.1 | 5.00 g |
| Nitromethane | CH₃NO₂ | 61.04 | 1.2 | 36.1 | 2.20 g (1.94 mL) |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.5 | 15.0 | 1.16 g |
| Methanol (Solvent) | CH₄O | 32.04 | - | - | 20 mL |
Detailed Experimental Protocol
Objective: To synthesize 1,3-Dimethoxy-5-(2-nitrovinyl)benzene via a Henry condensation-dehydration reaction.
Materials:
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Round-bottom flask (100 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Buchner funnel and filter flask
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Standard laboratory glassware
Procedure:
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagent Addition: To the flask, add 3,5-dimethoxybenzaldehyde (5.00 g, 30.1 mmol), methanol (20 mL), nitromethane (2.20 g, 36.1 mmol), and ammonium acetate (1.16 g, 15.0 mmol).
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Reaction: The mixture is stirred and heated to reflux (approximately 65-70°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
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Crystallization: Upon completion, the heating is removed, and the reaction flask is cooled to room temperature and then placed in an ice bath for 30-60 minutes to facilitate the crystallization of the product. A bright yellow solid should precipitate.
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Isolation: The solid product is collected by vacuum filtration using a Buchner funnel.
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Washing: The collected solid is washed sequentially with two portions of cold water (2x15 mL) to remove residual ammonium acetate, followed by a wash with cold methanol (10 mL) to remove unreacted starting materials and impurities.
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Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent like methanol or isopropanol to yield bright yellow crystals. The pure product is then dried under vacuum.
Expert Insights on Protocol Choices:
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Catalyst Selection: Ammonium acetate is an ideal catalyst for this one-pot reaction. It is a weak base that can deprotonate nitromethane without causing significant side reactions. Furthermore, as a salt of a weak acid and weak base, it provides a buffered system that helps facilitate the final dehydration step.
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Stoichiometry: A slight excess of nitromethane (1.1-1.5 equivalents) is often used to ensure the complete consumption of the more valuable aldehyde.
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Temperature Control: Heating is crucial for driving the dehydration of the intermediate nitro alcohol to the final product. Without sufficient heat, the reaction may stall at the alcohol stage.
Product Characterization
The identity and purity of the final product, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 56723-84-3), should be confirmed using standard analytical techniques.[6][7]
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Appearance: Yellow crystalline solid.
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Molecular Formula: C₁₀H₁₁NO₄[6]
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Molecular Weight: 209.20 g/mol [6]
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¹H NMR Spectroscopy: Expected signals would include singlets for the two methoxy groups, aromatic protons, and characteristic doublets for the vinyl protons with a large coupling constant (~13-16 Hz) indicative of an E (trans) configuration.
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¹³C NMR Spectroscopy: Peaks corresponding to the methoxy carbons, aromatic carbons, and the vinyl carbons are expected.
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Infrared (IR) Spectroscopy: Key stretches would include strong asymmetric and symmetric N-O stretching for the nitro group (~1520 and ~1340 cm⁻¹), and C=C stretching for the alkene.
Conclusion
The synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from 3,5-dimethoxybenzaldehyde is a robust and reliable procedure rooted in the fundamental principles of the Henry reaction. By carefully controlling the stoichiometry and reaction temperature, researchers can efficiently produce this valuable synthetic intermediate. Its rich downstream chemistry makes it a cornerstone for the development of novel pharmaceuticals and advanced organic materials, underscoring the enduring utility of classic name reactions in modern chemical science.
References
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Dasgupta, S., Paul, S., Samanta, D., & Das, D. (n.d.). Nitroaldol condensation reaction of various aldehydes and different nitroalkanes. ResearchGate. Retrieved from [Link]
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Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
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Quigley, C. (2018). Henry Reaction (Nitroaldol reaction). YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
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The Hive. (n.d.). High-yielding nitrostyrene catalyst. Hive Methods Discourse. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
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Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 138-150. Retrieved from [Link]
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Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. Retrieved from [Link]
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